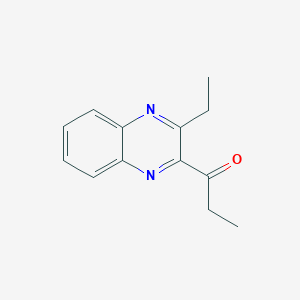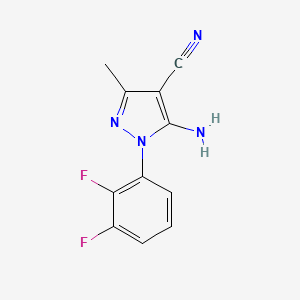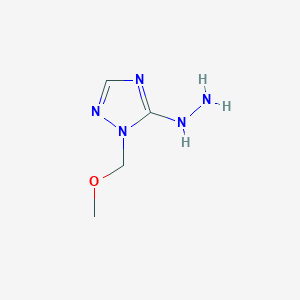
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methyl-pyridine
Descripción general
Descripción
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methyl-pyridine, also known as 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine, is a heterocyclic compound that is part of a class of compounds called pyridines. It is a colorless solid that is soluble in organic solvents. It is used in a variety of scientific applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Photoreactive Properties in Chromophores
- Research on derivatives of pyridines, such as 2-(1H-pyrazol-5-yl)pyridines and their bromo-substituted variants, has demonstrated their ability to exhibit photoreactive properties. These compounds, including bromo-substituted pyridines, show excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer, important in understanding the photochemistry of similar compounds (Vetokhina et al., 2012).
Spectroscopic and Optical Studies
- Spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied to 5-Bromo-2-(trifluoromethyl)pyridine, a compound with structural similarities. These methods, combined with density functional theory (DFT), offer insights into the structural and electronic properties of such bromo-substituted pyridines (H. Vural & M. Kara, 2017).
Synthesis and Molecular Structure Analysis
- The synthesis and structural analysis of pyridine derivatives, including bromo-substituted ones, have been explored. Studies involving compounds like 5-Methyl-2-trimethylsilyl-pyridine provide insights into the synthesis techniques and molecular structures that could be relevant for similar bromo-pyridine compounds (Riedmiller et al., 1999).
Quantum Mechanical Investigations and Biological Activities
- Pyridine derivatives, including those with bromo and methyl substitutions, have been the subject of quantum mechanical investigations. These studies assess their potential as chiral dopants for liquid crystals and examine their anti-thrombolytic, biofilm inhibition, and haemolytic activities, which could be relevant for structurally similar compounds (Ahmad et al., 2017).
Chemical Characterization and Photophysical Properties
- Iridium complexes involving tetrazolate ligands, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, have been synthesized and characterized. Their electrochemical and photophysical properties vary depending on the nature of the ancillary ligand, indicating the importance of bromo-substituted pyridines in tuning the properties of such complexes (Stagni et al., 2008).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the search results. It is used in various scientific experiments across different industries.
Safety and Hazards
According to the Safety Data Sheet, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c1-7-4-8(11)5-14-9(7)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQHJASZFYHLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(C2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



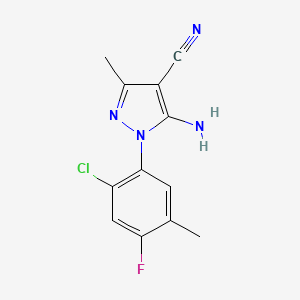

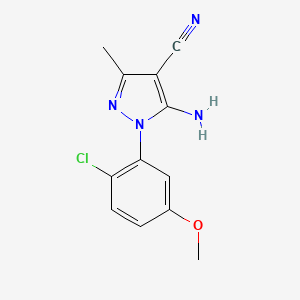
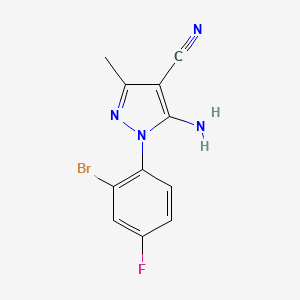
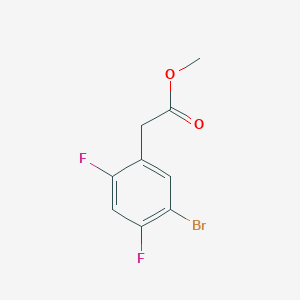
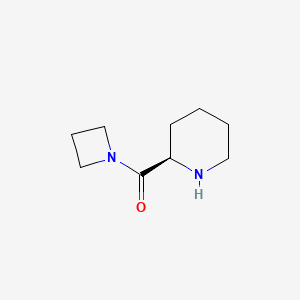
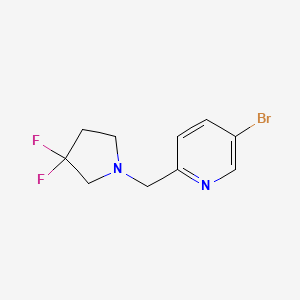
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
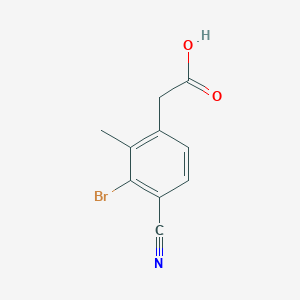
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
